Ethyl (E)-2-hexenoate

Description

Ethyl trans-2-hexenoate has been reported in Annona muricata and Carica papaya with data available.

Ethyl 2-hexenoate is a metabolite found in or produced by Saccharomyces cerevisiae.

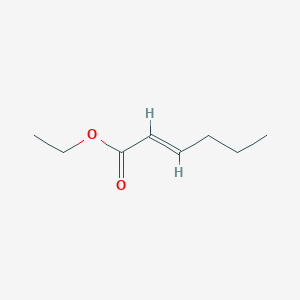

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-hex-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRXWMQZUAOMRJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885403 | |

| Record name | 2-Hexenoic acid, ethyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; fruity aroma, Colourless liquid; Fruity, green, pulpy, pineapple, apple aroma | |

| Record name | Ethyl 2-hexenoate (mixture of isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl trans-2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

167.00 to 174.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 2E-hexenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol), Slightly soluble in water; soluble in fats | |

| Record name | Ethyl 2-hexenoate (mixture of isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl trans-2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.905 (20º), 0.895-0.905 | |

| Record name | Ethyl 2-hexenoate (mixture of isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl trans-2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

27829-72-7, 1552-67-6 | |

| Record name | Ethyl trans-2-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27829-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hex-2-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-hexenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027829727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, ethyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenoic acid, ethyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hex-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (E)hex-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-HEXENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL4EUZ6C13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2E-hexenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Ubiquitous Presence of Ethyl (E)-2-hexenoate in the Plant Kingdom: A Technical Overview

An in-depth examination of the natural occurrence, biosynthesis, and analytical methodologies for Ethyl (E)-2-hexenoate, a key contributor to the aromatic profile of many fruits and plants. This technical guide is intended for researchers, scientists, and professionals in the fields of drug development, food science, and plant biology, providing a comprehensive resource on this significant volatile organic compound.

This compound is a naturally occurring ester recognized for its characteristic fruity and green aroma, reminiscent of pineapple and apple. Its presence has been documented in a diverse range of fruits, contributing significantly to their unique flavor and scent profiles. This document consolidates the current scientific knowledge on the natural occurrence of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and an illustrative overview of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile component in numerous fruits, including but not limited to passion fruit, guava, and papaya.[1][2] The concentration of this ester can vary significantly depending on the fruit species, cultivar, and ripening stage. The following table summarizes the available quantitative data for the concentration of this compound in different fruit matrices.

| Fruit | Cultivar/Genotype | Concentration (µ g/100g ) | Analytical Method | Reference |

| Sweet Passion Fruit (Passiflora alata Curtis) | BGM004 | 1.8 ± 0.2 | HS-SPME-GC-MS | [1][2] |

| Sweet Passion Fruit (Passiflora alata Curtis) | BGM163 | 2.5 ± 0.3 | HS-SPME-GC-MS | [1][2] |

Note: The data is presented as mean ± standard deviation. The concentrations were semi-quantified using an external standard calibration curve.

Biosynthesis of this compound in Plants

The biosynthesis of esters in plants is a complex process involving multiple enzymatic reactions. While the specific pathway for this compound has not been fully elucidated in all plant species, a general pathway can be inferred from the known mechanisms of ester formation. The biosynthesis primarily involves the esterification of an alcohol with an acyl-CoA, catalyzed by alcohol acyltransferases (AATs).

The precursors for this compound are ethanol and (E)-2-hexenoyl-CoA. Ethanol can be synthesized via the fermentation pathway from pyruvate. The (E)-2-hexenoyl-CoA is likely derived from the lipoxygenase (LOX) pathway, which involves the oxidative degradation of unsaturated fatty acids like linoleic or linolenic acid.

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental Protocols for Quantification

The accurate quantification of this compound in complex fruit matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for this purpose.

Representative Experimental Protocol: HS-SPME-GC-MS Analysis

1. Sample Preparation:

-

Homogenize a known weight of fresh fruit pulp.

-

Transfer a specific amount of the homogenate (e.g., 3.0 g) into a headspace vial.

-

Add a saturated NaCl solution to enhance the release of volatile compounds.

-

Add a known amount of an appropriate internal standard (e.g., 2-octanol) for quantification.

2. HS-SPME Extraction:

-

Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

-

Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

3. GC-MS Analysis:

-

Desorb the extracted volatiles from the SPME fiber in the GC injector at a high temperature (e.g., 250°C).

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program to achieve optimal separation of the analytes.

-

The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

4. Quantification:

-

Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the compound by constructing a calibration curve using standard solutions of this compound and the internal standard.

Caption: A typical experimental workflow for the quantification of volatile compounds.

References

Physical characteristics of Ethyl (E)-2-hexenoate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical characteristics of Ethyl (E)-2-hexenoate, specifically its boiling point and density. The information is presented to support research, drug development, and quality control activities where this compound is utilized.

Core Physical Properties

This compound is a colorless liquid with a fruity, sweet, or floral aroma. Its primary physical characteristics, boiling point and density, are summarized below. These values are critical for a variety of laboratory and industrial applications, including purification by distillation, reaction condition optimization, and formulation development.

Data Presentation: Physical Properties of this compound

| Physical Property | Value | Conditions |

| Boiling Point | 167.00 to 174.00 °C | @ 760.00 mm Hg[1][2] |

| 182.00 to 183.00 °C | @ 760.00 mm Hg[3] | |

| 110.00 to 111.00 °C | @ 10.00 mm Hg[3] | |

| 123-126 °C | @ 12 mm Hg[4] | |

| Density | 0.89500 to 0.90500 g/cm³ | @ 20.00 °C[1] |

| 0.95 g/cm³ | @ 25 °C[5] | |

| 0.89400 to 0.90000 g/cm³ | @ 25.00 °C[3] | |

| 0.8986 g/cm³ | Not Specified[6][7][8] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of boiling point and density for a liquid organic compound such as this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube or fusion tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small amount (approximately 0.5-1 mL) of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is securely attached to the thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The entire assembly is clamped and immersed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring that the sample is fully submerged.

-

The side arm of the Thiele tube is gently and uniformly heated.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is continued until a rapid and continuous stream of bubbles is observed. At this point, the heating is stopped.

-

The liquid in the bath is allowed to cool slowly while being stirred.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This temperature is recorded from the thermometer.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a close-fitting ground glass stopper with a fine bore through its center, which allows for the measurement of a precise volume of liquid.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer (calibrated)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately determined using an analytical balance (m_empty).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., at 20.0 °C or 25.0 °C) until it reaches thermal equilibrium.

-

The volume of the pycnometer is precisely adjusted by removing any excess water that has expanded through the capillary in the stopper. The outside of the pycnometer is carefully dried.

-

The mass of the pycnometer filled with water is determined (m_water).

-

The pycnometer is emptied, thoroughly dried, and then filled with this compound.

-

The same procedure of thermal equilibration in the constant temperature water bath is followed.

-

The mass of the pycnometer filled with the sample is determined (m_sample).

-

The density of the this compound is calculated using the following formula:

Density of sample = [(m_sample - m_empty) / (m_water - m_empty)] * Density of water at the experimental temperature.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical compound and its fundamental physical properties.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. knowledge.reagecon.com [knowledge.reagecon.com]

Solubility profile of Ethyl (E)-2-hexenoate in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Ethyl (E)-2-hexenoate, a key compound in various industrial and research applications. Understanding its solubility is critical for formulation development, reaction chemistry, and toxicological studies. This document compiles available solubility data, outlines a standard experimental protocol for its determination, and presents a visual workflow for the methodology.

Introduction to this compound

This compound is an organic compound with the chemical formula C₈H₁₄O₂. It is the ethyl ester of (E)-2-hexenoic acid and is recognized for its characteristic fruity aroma. Beyond its use as a flavoring and fragrance agent, it serves as a valuable intermediate in organic synthesis. A thorough understanding of its physical properties, particularly its solubility in various solvents, is paramount for its effective application and handling.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that dictates its behavior in different solvent systems. While extensive quantitative data for this compound is not widely published, the following table summarizes the available information. It is generally characterized as being soluble in alcohols and fats, with limited solubility in water.[1][2]

| Solvent | Temperature (°C) | Solubility | Data Type | Reference |

| Water | 25 | 480.5 mg/L | Estimated | [3] |

| Water | Not Specified | 1.11 g/L | Predicted | [4] |

| Water | Not Specified | Slightly soluble | Qualitative | [2] |

| Water | Not Specified | Practically insoluble to insoluble | Qualitative | [1] |

| Alcohol | Not Specified | Soluble | Qualitative | [1][3] |

| Fats | Not Specified | Soluble | Qualitative | [2] |

It is important to note that "alcohol" is a general term, and solubility can vary between different alcohols (e.g., methanol, ethanol). Esters of low molecular weight are generally somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules.[5] As a general principle in organic chemistry, like dissolves like; therefore, this compound, being a relatively non-polar ester, is expected to be miscible with many common organic solvents such as ethanol, methanol, acetone, dichloromethane, and ethyl acetate.

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted isothermal saturation shake-flask method for determining the solubility of a compound. This method is considered a "gold standard" for its reliability and is suitable for determining the thermodynamic solubility of this compound in various solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To avoid disturbing the sediment, the tip of the syringe should be positioned in the upper portion of the liquid.

-

Filtration: Immediately filter the collected aliquot through a solvent-compatible filter (e.g., 0.45 µm PTFE) into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a known volume of the solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the isothermal saturation shake-flask method for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound based on currently available data. The provided experimental protocol offers a standardized approach for researchers to generate more extensive and precise solubility data in a variety of solvents and conditions. Such data is crucial for advancing the application of this compound in research and industrial settings. Further experimental investigation is encouraged to build a more comprehensive quantitative solubility database for this compound.

References

- 1. ETHYL 2-HEXENOATE (mixture of isomers) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl 2-hexenoate, 1552-67-6 [thegoodscentscompany.com]

- 4. Showing Compound Ethyl 2-hexenoate (FDB009391) - FooDB [foodb.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

Synonyms and alternative names for Ethyl (E)-2-hexenoate

An In-depth Technical Guide to Ethyl (E)-2-hexenoate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and known biological roles. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound in their work, either as a synthetic intermediate, a metabolic product, or a reference standard.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial databases. Proper identification is crucial for accurate sourcing and regulatory compliance.

-

(E)-Ethyl 2-hexenoate[2]

-

Ethyl (2E)-2-hexenoate[2]

-

trans-2-Hexenoic Acid Ethyl Ester[1]

-

2-Hexenoic acid, ethyl ester, (2E)-[1]

-

FEMA 3675[2]

Chemical and Physical Properties

The following tables summarize the key quantitative data for this compound.

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 27829-72-7 |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Odor | Fruity, green, pineapple, and apple-like[1][2] |

| Melting Point | -2 °C (lit.) |

| Boiling Point | 123-126 °C at 12 mm Hg (lit.) |

| Density | 0.95 g/mL at 25 °C (lit.) |

| Refractive Index (n²⁰/D) | 1.46 (lit.) |

| Flash Point | >230 °F (>110 °C) |

| Solubility | Slightly soluble in water; soluble in fats and alcohol[1] |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | Key Information |

| Mass Spectrum | Available through the NIST WebBook, providing fragmentation patterns for structural elucidation. |

| Infrared (IR) Spectrum | Available through the NIST WebBook, showing characteristic peaks for the ester carbonyl and C=C double bond. |

| Kovats Retention Index | Standard non-polar: 1018 - 1026, useful for gas chromatography applications.[1] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several established organic chemistry reactions. The Wittig reaction is a common and stereoselective method for creating the (E)-alkene bond. Below is a representative protocol.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for synthesizing (E)-α,β-unsaturated esters from aldehydes.[3][4][5][6] This pathway involves the reaction of an aldehyde with a stabilized phosphorus ylide.

Protocol:

-

Preparation of the Wittig Reagent (Ylide):

-

To a solution of ethyl 2-(triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous toluene, add butyraldehyde (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add a non-polar solvent like hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and wash the solid with cold hexane.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

-

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Applications and Biological Relevance

While primarily used in the flavor and fragrance industry, this compound holds relevance for researchers as a biochemical reagent and a known metabolite.[1][7]

Caption: Key application areas and biological roles of this compound.

Role in Metabolism

This compound is classified as a fatty acid ethyl ester.[1][8] Compounds in this class are involved in lipid and fatty acid metabolism.[8] It is a known metabolite in Saccharomyces cerevisiae (baker's yeast), a widely studied model organism in genetics and cell biology.[1] Its formation in yeast is linked to the esterification of (E)-2-hexenoic acid, a product of fatty acid metabolism. While not directly implicated in specific human signaling pathways relevant to drug development, its presence as a metabolite in a eukaryotic model system suggests that it could be encountered in metabolomic studies.

Caption: Simplified diagram showing the formation of this compound from fatty acid metabolism.

References

- 1. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl (E)-hex-2-enoate | 27829-72-7 [chemicalbook.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Showing Compound Ethyl 2-hexenoate (FDB009391) - FooDB [foodb.ca]

An In-depth Technical Guide to the Biological Role and Metabolic Pathways of Ethyl (E)-2-hexenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (E)-2-hexenoate is a volatile organic compound with a characteristic fruity aroma, widely used as a flavoring agent in the food industry. Beyond its organoleptic properties, this α,β-unsaturated ester and its metabolic products play a role in cellular metabolism, particularly in lipid pathways. This technical guide provides a comprehensive overview of the current understanding of the biological roles and metabolic fate of this compound. It details its breakdown into bioactive fatty acids, explores its biosynthesis in microorganisms, and discusses its potential interactions with cellular signaling pathways. This document aims to serve as a foundational resource for researchers in pharmacology, toxicology, and drug development by consolidating available data, outlining experimental methodologies, and visualizing key metabolic and signaling pathways.

Introduction

This compound, a member of the fatty acid ester class, is found naturally in various fruits and is also produced by microorganisms such as the yeast Saccharomyces cerevisiae[1][2]. Its primary commercial application lies in the food and fragrance industries due to its pleasant fruity and green aroma[2]. However, as an ingested substance, its metabolic fate and potential biological activities are of significant interest to the scientific community. This guide delves into the biochemical processes following the ingestion of this compound, its synthesis in biological systems, and its potential physiological effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its absorption, distribution, and reactivity in biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₂ | [2] |

| Molecular Weight | 142.20 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Fruity, green, pineapple, apple aroma | [2] |

| Boiling Point | 167.00 to 174.00 °C @ 760.00 mm Hg | [2] |

| Solubility in Water | Slightly soluble | [2] |

| Solubility in Fats | Soluble | [2] |

| Refractive Index | 1.429-1.434 | [2] |

| Specific Gravity | 0.895-0.905 | [2] |

Metabolic Pathways

The metabolism of this compound in mammals is anticipated to proceed via two main stages: hydrolysis of the ester bond followed by the β-oxidation of the resulting fatty acid.

Hydrolysis

Upon ingestion, this compound is likely hydrolyzed by non-specific esterases present in the gastrointestinal tract and liver into ethanol and (E)-2-hexenoic acid. This is a common metabolic pathway for many dietary esters.

β-Oxidation of (E)-2-Hexenoic Acid

The resulting (E)-2-hexenoic acid is a short-chain unsaturated fatty acid and is expected to be metabolized through the fatty acid β-oxidation pathway. This process involves a series of enzymatic reactions that shorten the fatty acid chain. A key enzyme in the metabolism of unsaturated fatty acids with a double bond at an even-numbered carbon is enoyl-CoA hydratase[3][4]. The pathway also involves trans-2-enoyl-CoA reductase[5][6][7].

Biological Role and Signaling

While the primary biological role of this compound is related to its flavor profile, its metabolic products, particularly short-chain fatty acids (SCFAs), can exert biological effects.

Role as a Precursor to Bioactive Molecules

The metabolism of (E)-2-hexenoic acid generates acetyl-CoA, which is a central molecule in cellular energy metabolism, feeding into the citric acid cycle. Furthermore, short-chain fatty acids are known to act as signaling molecules.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Short-chain fatty acids have been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ[1][8][9][10]. PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism[1][8][9][10]. Activation of PPARγ by SCFAs can lead to a switch from lipogenesis to fat oxidation[9]. This suggests that the metabolic products of this compound could potentially modulate lipid metabolism through PPAR signaling.

Biosynthesis in Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, this compound is synthesized as a secondary metabolite during fermentation. The key enzymes involved are alcohol acyltransferases, specifically Eht1p and Eeb1p[11][12][13][14][15]. These enzymes catalyze the condensation of an acyl-CoA molecule (hexanoyl-CoA) with ethanol.

Experimental Protocols

Detailed experimental protocols for studying this compound are not widely published. However, standard methodologies for related compounds can be adapted.

Quantification in Biological Samples

Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the quantitative analysis of volatile esters like this compound in food and biological matrices[16][17].

Workflow:

Protocol Outline:

-

Sample Preparation: Homogenize the sample and add an internal standard (e.g., a related ester not present in the sample).

-

Extraction: Perform a liquid-liquid extraction using a non-polar solvent like hexane to isolate the volatile esters.

-

Concentration: Carefully concentrate the organic extract under a stream of nitrogen.

-

GC-MS Analysis: Inject the concentrated extract into a GC-MS system. Use a suitable capillary column for separation. The mass spectrometer is used for identification and quantification based on characteristic fragment ions.

In Vitro Esterase Activity Assay

Method: The activity of esterases that hydrolyze this compound can be determined by measuring the rate of production of one of its products, such as ethanol or (E)-2-hexenoic acid. A titrimetric method can be employed to measure the production of the acidic product[18].

Protocol Outline:

-

Reaction Mixture: Prepare a buffered solution containing a known concentration of this compound.

-

Enzyme Addition: Initiate the reaction by adding the esterase-containing sample (e.g., tissue homogenate, cell lysate).

-

Titration: Maintain a constant pH by titrating the liberated (E)-2-hexenoic acid with a standardized base solution (e.g., NaOH).

-

Activity Calculation: The rate of base addition is proportional to the esterase activity.

Safety and Toxicology

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have evaluated this compound and have concluded that it poses no safety concern at current levels of intake when used as a flavoring agent[19][20][21]. As an α,β-unsaturated carbonyl compound, it belongs to a class of chemicals that can exhibit toxicity, primarily through Michael-type addition reactions with biological nucleophiles[22][23][24][25][26]. However, the low levels of exposure from its use as a flavoring agent are not considered to be a risk.

Conclusion

This compound is a well-characterized flavoring agent with a understood metabolic fate. Its hydrolysis to ethanol and (E)-2-hexenoic acid, followed by β-oxidation of the fatty acid, integrates it into central cellular metabolism. The potential for its metabolic byproducts to act as signaling molecules, particularly through the activation of PPARγ, suggests a broader biological role beyond its sensory properties. Further research is warranted to elucidate the specific enzymes involved in its metabolism in different tissues and to quantify its effects on cellular signaling pathways under various physiological and pathological conditions. This guide provides a solid foundation for such future investigations.

References

- 1. Short-chain fatty acids stimulate angiopoietin-like 4 synthesis in human colon adenocarcinoma cells by activating peroxisome proliferator-activated receptor γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]

- 7. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Short-Chain Fatty Acids Protect Against High-Fat Diet-Induced Obesity via a PPARγ-Dependent Switch From Lipogenesis to Fat Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Short-Chain Fatty Acids Stimulate Angiopoietin-Like 4 Synthesis in Human Colon Adenocarcinoma Cells by Activating Peroxisome Proliferator-Activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Downregulation of EHT1 and EEB1 in Saccharomyces cerevisiae Alters the Ester Profile of Wine during Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Downregulation of EHT1 and EEB1 in Saccharomyces cerevisiae Alters the Ester Profile of Wine during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gene Mining and Flavour Metabolism Analyses of Wickerhamomyces anomalus Y-1 Isolated From a Chinese Liquor Fermentation Starter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Ethyl 2-hexenoate, trans- [webbook.nist.gov]

- 17. benchchem.com [benchchem.com]

- 18. Enzymatic Assay of Esterase [sigmaaldrich.com]

- 19. femaflavor.org [femaflavor.org]

- 20. femaflavor.org [femaflavor.org]

- 21. inchem.org [inchem.org]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 26. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Odor Profile of Ethyl (E)-2-hexenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E)-2-hexenoate (CAS: 27829-72-7) is an organic ester recognized for its distinct fruity and green aroma.[1][2][3] This volatile compound contributes to the characteristic scent of various fruits and fermented beverages. An understanding of its odor profile is crucial for its application in the flavor and fragrance industries, as well as for research into chemosensory perception and the development of novel therapeutics targeting olfactory pathways. This guide provides a comprehensive overview of the chemical and sensory properties of this compound, details of experimental protocols for its analysis, and an exploration of the biochemical pathways involved in its perception.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, analysis, and understanding its behavior in various matrices.

| Property | Value | Reference |

| Synonyms | Ethyl trans-2-hexenoate, FEMA 3675 | [2][3][4] |

| CAS Number | 27829-72-7 | [2][3][4] |

| Molecular Formula | C8H14O2 | [4] |

| Molecular Weight | 142.20 g/mol | [4] |

| Appearance | Colorless clear liquid | [2] |

| Boiling Point | 110-111 °C @ 10.00 mm Hg | [2] |

| Flash Point | 131.00 °F (55.00 °C) TCC | [2] |

| Specific Gravity | 0.895 - 0.905 @ 25.00 °C | [2] |

| Refractive Index | 1.447 - 1.453 @ 20.00 °C | [2] |

| Vapor Pressure | 1.320 mm/Hg @ 25.00 °C | [2] |

| Solubility | Soluble in most organic solvents; insoluble in water | [2] |

| logP (o/w) | 2.91 | [2] |

Odor Profile: A Qualitative and Quantitative Overview

Qualitative Descriptors

The primary odor characteristics of this compound include:

-

Fruity: Often likened to pineapple and apple.[2]

-

Sweet: A sugary undertone that complements its fruity character.[1][2]

-

Rum-like: A distinct boozy or fermented note is also frequently reported.[1]

Quantitative Sensory Data

Precise quantitative data from sensory panel evaluations, such as odor activity values (OAV) and flavor dilution (FD) factors, are not extensively published for this compound. However, for the related compound ethyl hexanoate, the aroma threshold value is reported to be in the range of 0.3 to 5 parts per billion (ppb).[5] This suggests that this compound is also likely to be a potent odorant with a low detection threshold.

Experimental Protocols

The characterization of the odor profile of volatile compounds like this compound relies on sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O) for Odor Profile Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.

Objective: To separate and identify the individual odor components of a sample containing this compound and to characterize their respective scents.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Olfactory port connected to the GC effluent.

-

Humidifier for the air supply to the olfactory port.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol or dichloromethane) at a concentration appropriate for GC analysis (e.g., 100 ppm).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for flavor and fragrance analysis.[6]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes.[6]

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Split Ratio: 10:1.

-

-

Olfactometry:

-

The GC effluent is split between the detector (FID or MS) and the olfactory port.

-

A trained sensory panelist sniffs the effluent from the olfactory port and records the time, duration, and description of each detected odor.

-

Humidified air is mixed with the effluent to prevent nasal passage irritation.

-

-

Data Analysis: The retention times of the detected odors are matched with the peaks on the chromatogram to identify the corresponding compounds. The odor descriptions provide a detailed profile of the sample's aroma.

Sensory Panel Evaluation for Quantitative Odor Profiling

A trained sensory panel can provide quantitative data on the intensity of different odor attributes.

Objective: To obtain a quantitative sensory profile of this compound.

Panelists: A panel of 8-12 trained individuals with demonstrated sensory acuity for fruity and green aromas.

Procedure:

-

Sample Preparation: Prepare a series of dilutions of this compound in an odorless solvent (e.g., mineral oil or propylene glycol).

-

Reference Standards: Provide reference standards for the key aroma attributes (e.g., isoamyl acetate for "fruity," hexanal for "green," and a sucrose solution for "sweet").

-

Evaluation:

-

Panelists are presented with the samples in a randomized order in a controlled sensory evaluation booth.

-

They rate the intensity of each predefined attribute (fruity, green, sweet, rum-like) on a labeled magnitude scale (e.g., 0 = not perceptible, 100 = extremely intense).

-

-

Data Analysis: The intensity ratings are averaged across panelists to generate a quantitative sensory profile. Statistical analysis (e.g., ANOVA) can be used to determine significant differences between samples.

Visualizations of Key Pathways and Workflows

Biosynthesis of Fruity Esters

The characteristic fruity aroma of many esters, including this compound, is a result of their biosynthesis in plants and microorganisms. The following diagram illustrates a generalized pathway for the formation of fruity esters.

Caption: Generalized pathway for the biosynthesis of fruity esters from fatty acid and amino acid precursors.

Olfactory Signal Transduction Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors in the nasal epithelium. This triggers a G-protein coupled receptor (GPCR) signaling cascade, as depicted below.

Caption: The G-protein coupled receptor signaling cascade initiated by the binding of an odorant molecule.

Experimental Workflow for Odor Profile Analysis

A systematic workflow is essential for the comprehensive analysis of an odorant's profile, from sample preparation to data interpretation.

Caption: A logical workflow for the comprehensive sensory and instrumental analysis of an odorant.

Conclusion

This compound is a significant aroma compound with a characteristic fruity, green, and sweet odor profile. While qualitative descriptions are well-documented, a deeper quantitative understanding through standardized sensory panel evaluations and the determination of its odor threshold would be beneficial for its precise application in various fields. The provided experimental protocols offer a framework for such investigations. Furthermore, elucidating the specific olfactory receptors that interact with this compound would provide valuable insights into the molecular mechanisms of olfaction and could inform the development of novel flavor and fragrance ingredients, as well as potential therapeutic agents targeting the sense of smell.

References

- 1. ethyl 2-hexenoate, 1552-67-6 [perflavory.com]

- 2. parchem.com [parchem.com]

- 3. This compound, 27829-72-7 [thegoodscentscompany.com]

- 4. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Natural Ethyl Hexanoate manufacturers and suppliers in China - ODOWELL [odowell.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to Ethyl (E)-2-hexenoate: Suppliers, Commercial Availability, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethyl (E)-2-hexenoate, a valuable chemical compound with applications in various scientific domains. This document details its key suppliers, commercial availability, and physicochemical properties, alongside essential safety and handling protocols. Furthermore, it outlines a general experimental workflow for the quality control of this compound, a critical step for ensuring the reliability and reproducibility of research outcomes.

Introduction to this compound

This compound, also known as ethyl trans-2-hexenoate, is an organic compound with the chemical formula C8H14O2.[1] It is a colorless liquid characterized by a fruity, green, and sweet aroma, often likened to pineapple.[2] While extensively utilized in the flavor and fragrance industry, its potential as a research chemical and a building block in organic synthesis is also noteworthy for the scientific community. This guide aims to provide researchers and drug development professionals with the foundational knowledge required to source and effectively utilize this compound in their work.

Key Suppliers and Commercial Availability

A multitude of chemical suppliers offer this compound in various grades and quantities, catering to both research and industrial needs. The commercial availability ranges from small laboratory-scale amounts to bulk quantities. When selecting a supplier, it is crucial to consider factors such as purity, available documentation (e.g., Certificate of Analysis), and lead times.

Table 1: Key Suppliers of this compound

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥98% | Grams to Kilograms | Offers detailed safety and handling information. |

| Thermo Fisher Scientific | Not specified | Grams to Kilograms | Provides a comprehensive Safety Data Sheet (SDS).[3] |

| TCI America | >97.0% (GC) | 25g, 500g | Specializes in reagents for research. |

| Bedoukian Research, Inc. | ≥98.0%, Kosher | Inquire for details | A primary manufacturer for the flavor and fragrance industry, also supplying research quantities.[4] |

| BOC Sciences | 98.0% | Inquire for details | Supplies a range of chemicals for pharmaceutical and biotech research. |

| ChemicalBull Pvt. Ltd. | High-purity | Flexible packaging | Manufacturer and global distributor. |

| The Good Scents Company | Various | Various | A comprehensive resource listing multiple suppliers.[5] |

| MedChemExpress | 98.51% | 10g, 25g, 50g | Focuses on biochemical reagents for life science research.[2] |

This table is not exhaustive but represents a selection of prominent suppliers. Researchers are encouraged to visit the suppliers' websites for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental setups.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 27829-72-7 | [1] |

| Molecular Formula | C8H14O2 | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 173 - 175 °C | [3] |

| Density | ~0.895 g/mL at 25 °C | [4] |

| Refractive Index | ~1.432 at 20 °C | [4] |

| Solubility | Insoluble in water; soluble in alcohol and most organic solvents. | [4] |

| Flash Point | 54 °C (129.2 °F) | [3] |

Safety and Handling

Proper safety precautions are paramount when working with any chemical, including this compound. It is classified as a flammable liquid and vapor.[3]

General Safety Precautions: [3][6]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Ensure work is conducted in a well-ventilated area, preferably a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Fire: Use carbon dioxide, dry chemical powder, or appropriate foam for extinction.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier for comprehensive safety information.

Experimental Protocols: Quality Control

Ensuring the purity and identity of starting materials is a fundamental aspect of rigorous scientific research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of volatile compounds like this compound.

General Protocol for GC-MS Analysis of this compound:

This protocol provides a general framework. Specific parameters may need to be optimized based on the available instrumentation.

-

Standard Preparation:

-

Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.

-

Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the sample.

-

-

Sample Preparation:

-

Dissolve a known amount of the this compound to be tested in the same solvent used for the standards to achieve an expected concentration within the calibration range.

-

-

GC-MS Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar nonpolar capillary column.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 250 °C at 10 °C/min.

-

Hold at 250 °C for 5 minutes.

-

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Data Analysis:

-

Identification: Compare the retention time and the mass spectrum of the sample with that of the authentic standard. The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 142 and other characteristic fragment ions.[7]

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the sample from this curve. Purity can be estimated by the relative area percentage of the main peak.

-

Logical Workflow and Visualization

The procurement and qualification of a chemical for research purposes follow a logical workflow to ensure the integrity of experimental results. The following diagram, generated using Graphviz, illustrates this process for this compound.

Conclusion

This compound is a readily available chemical with a well-characterized profile. For researchers, scientists, and drug development professionals, a clear understanding of its properties, suppliers, and appropriate handling is crucial. By following a systematic approach to sourcing and quality control, the scientific community can confidently incorporate this compound into their studies, paving the way for new discoveries and innovations.

References

- 1. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fishersci.com [fishersci.com]

- 4. ethyl 2-hexenoate, 1552-67-6 [perflavory.com]

- 5. This compound, 27829-72-7 [thegoodscentscompany.com]

- 6. synerzine.com [synerzine.com]

- 7. Ethyl 2-hexenoate, trans- [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for the Steglich Esterification of 2-Hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the Steglich esterification of 2-hexenoic acid, an α,β-unsaturated carboxylic acid. The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, utilizing a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1] This method is particularly advantageous for substrates that are sensitive to acidic or basic conditions.[2][3] The protocol herein is adapted from established procedures for similar α,β-unsaturated systems, such as cinnamic acid derivatives, which have demonstrated high to quantitative yields.[4]

Introduction

The synthesis of esters is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, flavor, and materials industries. The Steglich esterification, first reported in 1978, offers a significant advantage over traditional methods like Fischer esterification by proceeding under neutral conditions and at room temperature, thus preserving the integrity of sensitive functional groups.[1][5] The reaction involves the activation of the carboxylic acid by a carbodiimide, forming a highly reactive O-acylisourea intermediate.[4][6] A nucleophilic catalyst, DMAP, then facilitates the transfer of the acyl group to the alcohol, affording the desired ester and a urea byproduct.[6] This protocol details the application of the Steglich esterification to 2-hexenoic acid, a common building block in organic synthesis.

Data Presentation

The following table summarizes the key quantitative data for the Steglich esterification of 2-hexenoic acid with a generic primary alcohol (e.g., ethanol). The data is based on typical molar ratios and expected yields for similar substrates.[4]

| Parameter | Value | Notes |

| Reactants | ||

| 2-Hexenoic Acid | 1.0 mmol | The limiting reagent. |

| Alcohol (e.g., Ethanol) | 1.0 - 1.2 mmol | A slight excess may be used to ensure complete conversion of the carboxylic acid. |

| DCC | 1.1 - 1.5 mmol | N,N'-Dicyclohexylcarbodiimide. A slight excess is used to drive the reaction to completion. |

| DMAP | 0.1 - 0.2 mmol (10-20 mol%) | 4-Dimethylaminopyridine. Acts as a nucleophilic catalyst. |

| Reaction Conditions | ||

| Solvent | Dichloromethane (DCM) | Anhydrous solvent is crucial for the success of the reaction. |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically carried out at ambient temperature. |

| Reaction Time | 1.5 - 4 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |

| Expected Outcome | ||

| Expected Yield | 90-98% | Based on yields reported for the Steglich esterification of similar α,β-unsaturated acids like cinnamic acid.[4] Actual yields may vary. |

| Byproduct | Dicyclohexylurea (DCU) | Insoluble in many organic solvents and can be removed by filtration. |

Experimental Protocol

Materials and Reagents

-

2-Hexenoic acid

-

Alcohol (e.g., Ethanol, anhydrous)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl, 1 M aqueous solution)

-

Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄, anhydrous) or Sodium sulfate (Na₂SO₄, anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen/argon inlet

-

Syringes

-

Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-hexenoic acid (1.0 mmol, 1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.15 mmol, 0.15 eq).

-

Solvent and Alcohol Addition: Dissolve the solids in anhydrous dichloromethane (DCM, approximately 5-10 mL). Add the alcohol (1.0 mmol, 1.0 eq) to the solution via syringe.

-

Initiation of Reaction: In a separate vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.5 mmol, 1.5 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1.5 to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Workup - Filtration: Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel or a Büchner funnel to remove the DCU precipitate. Wash the filter cake with a small amount of DCM to recover any product.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with:

-

1 M aqueous HCl solution (to remove excess DMAP and any remaining DCC).

-

Saturated aqueous NaHCO₃ solution (to remove any unreacted carboxylic acid).

-

Brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

-

Purification (if necessary): If the crude product is not of sufficient purity, it can be further purified by column chromatography on silica gel.

Safety Precautions

-

DCC is a potent skin allergen and should be handled with extreme care. Always wear gloves and work in a well-ventilated fume hood.

-

DCM is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation.

-

Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Mandatory Visualization

Caption: Experimental workflow for the Steglich esterification of 2-hexenoic acid.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 4. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Steglich Esterification [organic-chemistry.org]

Application Note: Analysis of Ethyl (E)-2-hexenoate by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of Ethyl (E)-2-hexenoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile ester compound that contributes to the aroma and flavor profiles of various foods and beverages.[1] Accurate analysis of this compound is crucial for quality control in the food and fragrance industries, as well as in metabolic research where it may appear as a biomarker. The protocol described herein outlines sample preparation, GC-MS instrument parameters, and data analysis techniques to ensure reliable and reproducible results.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[2] Its high sensitivity and specificity make it the method of choice for analyzing complex mixtures, such as those found in food matrices and biological samples.[2][3] this compound (CAS RN: 27829-72-7), a fatty acid ethyl ester, possesses a characteristic fruity aroma and is found in various natural products.[4] This document provides a standardized protocol for its analysis by GC-MS, which can be adapted for various sample types.

Experimental Protocol

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free and sensitive method suitable for volatile compounds like this compound in liquid and solid samples.[1][5]

Reagents and Materials:

-

20 mL headspace vials with PTFE/silicone septa and magnetic screw caps

-

SPME fiber assembly: A 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is recommended for semi-volatile esters.[1]

-

Sodium chloride (for salting out, if required)

-

Internal Standard (IS): e.g., Ethyl heptadecanoate (or another suitable compound not present in the sample)

Procedure:

-

Sample Aliquoting: Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.[1]

-

Internal Standard Spiking: Add a known concentration of the internal standard to the sample.

-

Matrix Modification (Optional): For aqueous samples, adding sodium chloride can increase the volatility of the analyte.

-

Vial Sealing: Immediately seal the vial to prevent the loss of volatile compounds.[1]

-

Incubation and Extraction: Place the vial in an autosampler with an incubation chamber. Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) to allow the analytes to partition into the headspace.

-

SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

-

Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes onto the column.[1]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended and may require optimization based on the specific instrument.

| Parameter | Recommended Condition |

| Gas Chromatograph | |

| Injection Port Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Column | Nonpolar capillary column, e.g., HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6] |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, and hold for 5 min. |

| Mass Spectrometer | |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[6] |

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number | Kovats Retention Index (Non-polar column) | Key Mass Fragments (m/z) |

| This compound | C8H14O2 | 142.20 | 27829-72-7 | ~1020-1040 | 41, 55, 69, 81, 97, 113, 127, 142 |

Kovats Retention Index values can vary slightly depending on the specific column and analytical conditions.[4][7]

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a detailed and robust protocol for the analysis of this compound by GC-MS. The described HS-SPME sample preparation method is efficient and minimizes solvent use. The provided GC-MS parameters and quantitative data serve as a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods for this and similar volatile ester compounds. Adherence to these guidelines will facilitate accurate and reproducible quantification, which is essential for quality control and research applications.

References

- 1. benchchem.com [benchchem.com]

- 2. rroij.com [rroij.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Ethyl 2-hexenoate, trans- [webbook.nist.gov]

Application Notes and Protocols: The Use of Ethyl (E)-2-hexenoate in Fragrance and Perfumery Research

Introduction

Ethyl (E)-2-hexenoate (CAS No. 27829-72-7) is an unsaturated aliphatic ester recognized for its significant contribution to the palette of fragrance and flavor chemists.[1] As a volatile organic compound, it imparts a complex and powerful aroma that is highly valued in perfumery. Its scent is predominantly characterized as fruity, green, and sweet, with distinct nuances of rum, tropical fruits like pineapple and papaya, and a juicy quality.[2][3] This multifaceted olfactory profile makes it a versatile ingredient for creating vibrant and sophisticated fragrance compositions.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's properties, applications, and relevant experimental protocols for its synthesis, analysis, and sensory evaluation in a research context.

Physicochemical and Olfactory Properties

This compound is a colorless liquid with a medium odor strength and substantivity of over one hour on a smelling strip.[2][3] Its key properties are summarized below.

Table 1: Physicochemical and Olfactory Data for this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₄O₂ | [4] |

| Molecular Weight | 142.19 g/mol | [4] |

| Appearance | Colorless clear liquid | [2][3] |

| Odor Type | Fruity, Green | [2][3] |

| Odor Description | Rummy, fruity, green, sweet, juicy; with tropical, papaya, quince, and winey notes. | [2][3] |

| Specific Gravity | 0.894 - 0.905 @ 20-25°C | [2][3] |

| Refractive Index | 1.430 - 1.440 @ 20°C | [2][3] |

| Boiling Point | 167 - 183°C @ 760 mmHg | [2][3] |

| Flash Point | 54.44 - 62.22°C (130 - 144°F) | [2][3] |

| Vapor Pressure | ~1.322 mmHg @ 25°C (estimated) | [2][3] |

| Solubility | Soluble in alcohol; slightly soluble in water. | [3] |

Applications in Fragrance Formulations

This compound is primarily used as a top-to-middle note in fragrance compositions. Its powerful and diffusive character provides an initial lift and sets the theme of the fragrance.

Table 2: Applications and Recommended Usage Levels

| Application Area | Description of Use | Recommended Usage Level | Reference(s) |

| Fruity Accords | Essential for building tropical nuances (pineapple, mango, papaya), as well as apple, grape, and berry notes. | 0.1% - 5.0% | [2][3] |

| Alcoholic Notes | Widely used to create authentic rum, wine, and other alcoholic beverage-type scents. | 0.5% - 5.0% | [2] |

| Green Notes | Contributes a fresh, vegetative nuance that can enhance floral and herbal compositions. | 0.05% - 1.0% | [3] |

| Fine Fragrance | Used to add a unique, juicy, and vibrant character to both male and female fragrances. | Up to 5.0% in concentrate | [3][5] |

| Personal Care | Incorporated into creams and other personal care items to provide a fresh scent. | 0.01% - 0.5% |

Experimental Protocols

The following protocols provide methodologies for the synthesis, analysis, and sensory evaluation of this compound for research purposes.

Protocol 1: Synthesis via Enzymatic Esterification

This protocol utilizes a lipase catalyst for a green chemistry approach to synthesizing this compound, adapted from methodologies for similar esters.[6]